Home > Products > Screening Compounds P85077 > Lapatinib 2-Fluoro Impurity
Lapatinib 2-Fluoro Impurity - 1393112-45-2

Lapatinib 2-Fluoro Impurity

Catalog Number: EVT-1477912
CAS Number: 1393112-45-2
Molecular Formula: C29H26ClFN4O4S
Molecular Weight: 581.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lapatinib 2-Fluoro Impurity, also known as Bical-2-fluoro or (S)-N-(4-((3-chloro-4-(2-fluorophenylamino)quinazolin-6-yl)oxy)phenyl)-4-(methylsulfonyl)-2-(2-propylpentanamido)benzamide [], is a potential impurity arising during the synthesis of Bicalutamide []. Bicalutamide itself is a nonsteroidal antiandrogen drug primarily used to treat prostate cancer []. This impurity's presence can potentially impact the efficacy and safety of Bicalutamide, making its detection and control crucial in pharmaceutical development and quality control [].

Lapatinib

  • Compound Description: Lapatinib is a potent tyrosine kinase inhibitor targeting both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is used clinically to treat advanced or metastatic HER2-positive breast cancer. [, , ]

AZD5363

  • Compound Description: AZD5363 is a potent, orally bioavailable inhibitor of AKT, a key kinase involved in cell signaling pathways often dysregulated in cancer. It displays promising antitumor activity as a monotherapy and enhances the efficacy of other anticancer agents like docetaxel, lapatinib, and trastuzumab. [, ]
  • Relevance: While not structurally analogous to lapatinib, AZD5363 is discussed in the context of combination therapy with lapatinib for treating breast cancer. [] This therapeutic relationship suggests potential relevance of "Lapatinib 2-Fluoro Impurity" in similar combination strategies, particularly if its biological activity resembles that of lapatinib.

Capecitabine

  • Compound Description: Capecitabine is an orally administered chemotherapy drug that acts as a prodrug, converting to 5-fluorouracil (5-FU) within the body. It's used to treat various cancers, including breast, colorectal, and gastric cancers. []
  • Relevance: While structurally dissimilar to lapatinib, capecitabine is researched in combination with lapatinib for treating advanced solid malignancies. [] The study investigates potential pharmacokinetic interactions and optimal dosing regimens. This therapeutic context highlights the importance of understanding potential interactions between "Lapatinib 2-Fluoro Impurity" and co-administered drugs like capecitabine.

5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone (Idelalisib)

  • Compound Description: Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), involved in B-cell signaling and activation. It is used to treat certain types of lymphoma and leukemia. []
  • Relevance: While structurally dissimilar to lapatinib, the synthesis of idelalisib highlights the importance of controlling impurities during drug development, especially enantiomers. [] This emphasizes the need for careful characterization and control of potential impurities like "Lapatinib 2-Fluoro Impurity" during lapatinib synthesis.

3-Fluoro-2-formylphenylboronic Acid

  • Compound Description: This compound is an intermediate in organic synthesis, frequently used in Suzuki-Miyaura coupling reactions to create more complex molecules. []
  • Relevance: While not directly related to lapatinib, the synthesis of 3-fluoro-2-formylphenylboronic acid highlights the challenges in managing undesired defluorination during synthesis. [] This example emphasizes the potential for similar challenges during lapatinib synthesis, especially considering the hypothetical "2-Fluoro" position in the impurity, which might be prone to defluorination.
  • Compound Description: This compound, named in the research, is found to enhance the antitumor effects of other anticancer agents like paclitaxel, gemcitabine, lapatinib, and others. []
  • Relevance: Though structurally different from lapatinib, this compound's interaction with lapatinib showcases a potential avenue for enhancing lapatinib's efficacy. [] This raises questions about whether "Lapatinib 2-Fluoro Impurity" might similarly interact with this compound or other anticancer agents, potentially altering their efficacy or toxicity profiles.
Overview

Lapatinib 2-Fluoro Impurity is a chemical compound associated with the pharmaceutical agent Lapatinib, which is primarily used in the treatment of breast cancer. Lapatinib itself is classified as a dual tyrosine kinase inhibitor that targets both the human epidermal growth factor receptor 2 and the epidermal growth factor receptor pathways. The presence of impurities, such as the 2-Fluoro Impurity, can affect the efficacy and safety of the drug, making it crucial to analyze and control these impurities in pharmaceutical formulations.

Source

Lapatinib was developed by GlaxoSmithKline and is marketed under the brand name Tykerb. It is indicated for use in patients with advanced or metastatic breast cancer, particularly those with HER2-positive tumors. The compound's synthesis and potential impurities are often discussed in patent literature and scientific articles that detail its chemical structure and synthesis methods .

Classification

Lapatinib 2-Fluoro Impurity falls under the category of pharmaceutical impurities. Impurities are unwanted substances that can arise during the synthesis of active pharmaceutical ingredients and can impact drug quality, efficacy, and safety. This particular impurity is characterized by its fluorinated structure, which can influence the drug's pharmacokinetics and pharmacodynamics.

Synthesis Analysis

Methods

The synthesis of Lapatinib typically involves several chemical reactions that can yield various impurities, including the 2-Fluoro Impurity. A notable method includes a one-pot reaction utilizing starting materials like 2-furaldehyde diethyl acetal and various halogenated anilines. The process has been optimized to achieve high purity levels (up to 98%) with a conversion rate of approximately 70% .

Technical Details:

  • Starting Materials: Common precursors include N-[3-Chloro-4-[(3-fluorobenzyloxy)phenyl]-6-iodo-4-quinazoline amine.
  • Reagents: Palladium on carbon is often used as a catalyst in hydrogenation steps.
  • Reaction Conditions: The reactions are typically conducted under controlled temperatures with specific solvents like dimethylformamide or tetrahydrofuran.
Molecular Structure Analysis

Structure

The molecular structure of Lapatinib 2-Fluoro Impurity includes a fluorine atom substituted on a benzene ring, which is part of a larger quinazoline framework. This substitution can alter the compound's electronic properties and biological activity.

Data:

  • Molecular Formula: C29H26ClFN4O4S
  • Molecular Weight: 581.06 g/mol
  • CAS Number: 1393112-45-2

The structural formula reflects the presence of various functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions

The synthesis of Lapatinib involves several key reactions:

  1. Coupling Reaction: A palladium-catalyzed coupling between an arylboronic acid and a haloaryl compound.
  2. Hydrogenation: Reduction steps where double bonds are converted to single bonds.
  3. Formation of Tosylate Salt: The crude base is converted into its tosylate form using p-toluenesulfonic acid.

Technical Details:

  • The reaction conditions are optimized for high yield and purity, minimizing side reactions that could lead to unwanted impurities like the 2-Fluoro variant .
Mechanism of Action

Lapatinib exerts its therapeutic effects by inhibiting the activity of specific tyrosine kinases associated with cancer cell proliferation. The mechanism involves:

  • Inhibition of HER2 Receptor: By blocking this receptor, Lapatinib prevents downstream signaling pathways that promote tumor growth.
  • Impact on Cell Signaling: It disrupts pathways involving CIP2A and protein phosphatase 2A, leading to increased apoptosis in cancer cells .

Data:

  • Studies have shown that Lapatinib induces apoptosis in triple-negative breast cancer cell lines in a dose-dependent manner.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow powder.
  • Solubility: Soluble in organic solvents like methanol but poorly soluble in water.

Chemical Properties

  • Lapatinib has a melting point range indicative of its solid-state properties, which can influence its formulation stability.

Relevant Data:

  • pH Stability Range: Optimal stability is usually maintained within specific pH ranges during formulation processes.
Applications

Lapatinib is primarily used in clinical settings for treating HER2-positive breast cancer, often in combination with other chemotherapeutic agents like capecitabine. Its effectiveness against resistant forms of breast cancer makes it an essential drug in oncology.

Scientific Uses:

  • Research continues into optimizing Lapatinib formulations to minimize impurities while maximizing therapeutic efficacy.
  • Ongoing studies explore its potential applications in other cancers expressing similar growth factor receptors.

Properties

CAS Number

1393112-45-2

Product Name

Lapatinib 2-Fluoro Impurity

IUPAC Name

N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

581.07

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35)

SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.